(2s)-6-Hydroxy-2-phenyl-2,3-dihydro-4h-chromen-4-one
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Overview
Description
. It is a derivative of chromen-4-one and is characterized by its phenyl group and hydroxyl group at the 6th position. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial activities, making it a subject of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Modern Methods: Advanced synthetic routes include the use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, to improve yield and reduce environmental impact.
Industrial Production Methods: Industrial production of (2S)-6-Hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves large-scale Pechmann condensation reactions, often using continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of 6-hydroxyflavone.
Reduction: Formation of 6-hydroxy-2-phenylchroman-4-ol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2S)-6-Hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits antioxidant properties, protecting cells from oxidative stress.
Medicine: It has shown potential in anti-inflammatory and antimicrobial therapies.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
(2S)-6-Hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is structurally similar to other flavonoids like quercetin and kaempferol. its unique hydroxyl group at the 6th position and the presence of the phenyl group contribute to its distinct biological activities.
Comparison with Similar Compounds
Quercetin
Kaempferol
Myricetin
Fisetin
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Properties
IUPAC Name |
(2S)-6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWPQUEOOBIOW-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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